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2-(2,4-Dichlorophenyl)-1,3-dioxolane
Overview
Description
2-(2,4-Dichlorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorophenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
- 2-(2,4-Dichlorophenyl)-1,3-dioxolane serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that enhance the pharmacological properties of resultant compounds .
Antifungal Activity
- Research has shown that derivatives of this compound exhibit antifungal properties against pathogenic fungi. A study demonstrated that polyazole derivatives synthesized from this compound were effective against fungi such as Aspergillus fumigatus and Scedosporium apiospermum, indicating potential therapeutic uses in treating fungal infections .
Agricultural Chemistry
Pesticide Development
- The compound is utilized in developing new pesticides and herbicides. It contributes to formulations that provide effective pest control while minimizing environmental impact. Its application in agrochemical formulations is essential for enhancing crop protection strategies .
Herbicidal Activity
- A specific application involves its use in herbicidal formulations where it acts as a key active ingredient. Studies have indicated that certain derivatives possess significant herbicidal activity, making them suitable for agricultural use .
Material Science
Polymer Formulations
- In material science, this compound is incorporated into polymer formulations to improve material properties such as durability and resistance to environmental factors. This application is particularly relevant in the development of coatings and adhesives .
Biochemical Research
Enzyme Interaction Studies
- The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it a valuable tool in enzymology research .
Environmental Science
Pollutant Degradation Studies
- Research involving this compound also extends to environmental science, where it plays a role in assessing the degradation of pollutants. This application contributes to developing remediation strategies for contaminated sites .
Table 1: Applications Overview
Application Area | Specific Use Case | Key Findings/Notes |
---|---|---|
Pharmaceuticals | Intermediate in drug synthesis | Enhances pharmacological properties |
Antifungal activity | Effective against Aspergillus and Scedosporium | |
Agricultural Chemistry | Pesticide and herbicide development | Minimizes environmental impact |
Material Science | Polymer formulations | Improves durability and performance |
Biochemical Research | Enzyme interaction studies | Valuable for studying metabolic pathways |
Environmental Science | Pollutant degradation studies | Aids in developing remediation strategies |
Case Study 1: Antifungal Efficacy
A study published in PubMed explored six new polyazole derivatives derived from this compound. These derivatives were tested against various pathogenic fungi with results indicating comparable efficacy to established antifungal agents like ketoconazole and oxiconazole. The structure-activity relationship highlighted the importance of specific functional groups in enhancing antifungal activity .
Case Study 2: Agrochemical Formulation
In agrochemical research, formulations containing derivatives of this compound were tested for their herbicidal properties. Results showed significant effectiveness against common weeds while maintaining low toxicity to non-target organisms. This highlights the compound's potential for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetaldehyde: A precursor in the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.
2,4-Dichlorophenylacetic acid: Another derivative of 2,4-dichlorophenyl group with different chemical properties.
2,4-Dichlorophenyl isothiocyanate: A compound with similar structural features but different reactivity and applications.
Uniqueness
This compound is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to other dichlorophenyl derivatives
Biological Activity
2-(2,4-Dichlorophenyl)-1,3-dioxolane is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly its antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, structure-activity relationships, and potential applications.
Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal activity against various pathogenic fungi. A study published in 1997 explored six new polyazole derivatives synthesized from this compound and assessed their antifungal efficacy against human and animal pathogens. The results demonstrated that these derivatives were particularly effective against filamentous fungi, with notable susceptibility observed in Aspergillus fumigatus and Scedosporium apiospermum .
Structure-Activity Relationships (SAR)
The structure-activity relationship analysis revealed that the presence of an oxime group combined with multiple chlorine substitutions enhanced the antifungal properties of the derivatives. Specifically, three compounds showed antifungal activity comparable to established drugs such as ketoconazole and oxiconazole .
The mechanism through which this compound and its derivatives exert their antifungal effects is believed to involve inhibition of key fungal enzymes. One target of interest is the enzyme sterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Inhibiting this enzyme disrupts cell membrane integrity, leading to fungal cell death .
Case Studies and Research Findings
- Case Study on Polyazole Derivatives :
- In Silico Studies :
Comparative Efficacy Table
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMTZUUIOZOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281459 | |
Record name | 2-(2,4-dichlorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-98-1 | |
Record name | NSC21755 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-dichlorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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